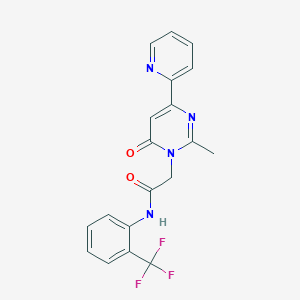
2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H15F3N4O2 and its molecular weight is 388.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and implications for therapeutic applications, drawing on diverse research findings and case studies.
- Molecular Formula: C24H20N4O
- Molecular Weight: 412.4 g/mol
- CAS Number: 1251570-79-2
- Structure: The compound features a pyrimidine core substituted with a pyridine moiety and a trifluoromethyl phenyl group.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate pyrimidine and pyridine derivatives. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity, which is crucial for subsequent biological testing .
Anticancer Activity
Research indicates that derivatives of pyrimidine, including the target compound, exhibit significant anticancer properties. A study evaluating various pyrimidine derivatives demonstrated that certain compounds effectively inhibited cancer cell proliferation with IC50 values ranging from 45 to 60 μM. The mechanism is believed to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays .
Anti-inflammatory Effects
In addition to anticancer activity, the compound has shown promise in modulating inflammatory responses. In vitro studies using cell lines exposed to pro-inflammatory cytokines revealed that the compound significantly reduced the production of inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
Antifibrotic Properties
Recent investigations have highlighted the antifibrotic effects of similar pyrimidine derivatives. The compound was tested in models of hepatic fibrosis, where it demonstrated a capacity to inhibit collagen deposition and reduce the expression of fibrogenic markers such as COL1A1. This activity was quantified using hydroxyproline assays and ELISA methods, confirming its potential as a therapeutic agent in fibrotic diseases .
Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of various pyrimidine derivatives, including our target compound, against human cancer cell lines. The results indicated that the compound induced significant cytotoxicity in breast cancer (MCF-7) and lung cancer (A549) cell lines, with mechanisms involving cell cycle arrest at the G1 phase and apoptosis induction .
Study 2: Anti-inflammatory Mechanism
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a marked decrease in nitric oxide production and downregulation of COX-2 expression. These findings support its potential use as an anti-inflammatory agent in conditions like rheumatoid arthritis and other chronic inflammatory disorders .
Data Summary
| Biological Activity | Assay Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MTT Assay | 45 - 60 | Apoptosis induction |
| Anti-inflammatory | ELISA | N/A | Cytokine inhibition |
| Antifibrotic | Hydroxyproline Assay | N/A | Collagen inhibition |
属性
IUPAC Name |
2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c1-12-24-16(15-8-4-5-9-23-15)10-18(28)26(12)11-17(27)25-14-7-3-2-6-13(14)19(20,21)22/h2-10H,11H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQYOUJSOGKKDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














